molecular formula C13H17N3O B7640874 5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile

5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile

Cat. No. B7640874
M. Wt: 231.29 g/mol
InChI Key: OGYBGYDXTFUGIN-UHFFFAOYSA-N
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Description

5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile, also known as HMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyridine family and is a potent inhibitor of certain enzymes that play a critical role in various physiological processes.

Mechanism of Action

5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile inhibits the activity of CK1 and CK2 by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups from ATP to target proteins, which is essential for many cellular processes. By inhibiting CK1 and CK2, this compound disrupts various cellular pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis, making it a potential anticancer agent. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta peptides, which are thought to play a critical role in the development of the disease. In Parkinson's disease, this compound has been shown to improve motor function and reduce the loss of dopamine-producing neurons.

Advantages and Limitations for Lab Experiments

5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile has several advantages for lab experiments. It is a potent inhibitor of CK1 and CK2, making it an excellent tool for studying these enzymes. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to work with. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of 5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile. One potential direction is to investigate its potential as a treatment for various cancers. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent inhibitor of certain enzymes and has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. While this compound has several advantages for lab experiments, it also has some limitations, and further studies are needed to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile involves the reaction of 2-chloro-5-nitropyridine with 1-hydroxycyclopentylmethylamine in the presence of a reducing agent. The resulting intermediate is then treated with sodium cyanide to yield this compound. This method has been used successfully to produce this compound in high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of certain enzymes, including the protein kinases CK1 and CK2, which play a critical role in various physiological processes. This compound has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

5-[(1-hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16(10-13(17)6-2-3-7-13)12-5-4-11(8-14)15-9-12/h4-5,9,17H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYBGYDXTFUGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1(CCCC1)O)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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